molecular formula C7H5ClNNaO2 B6276961 sodium 4-chloro-6-methylpyridine-2-carboxylate CAS No. 2763780-59-0

sodium 4-chloro-6-methylpyridine-2-carboxylate

Cat. No. B6276961
CAS RN: 2763780-59-0
M. Wt: 193.6
InChI Key:
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Description

Sodium 4-chloro-6-methylpyridine-2-carboxylate, also known as CMPC, is an important organic compound used in various scientific research applications. It is a white, odorless, crystalline powder that is soluble in water and has a melting point of 147°C. CMPC is a versatile compound and has been used in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other organic products.

Scientific Research Applications

Sodium 4-chloro-6-methylpyridine-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of other organic products. It has also been used in the synthesis of polymers, catalysts, and other materials. In addition, sodium 4-chloro-6-methylpyridine-2-carboxylate has been used in the study of the mechanism of action of drugs and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of sodium 4-chloro-6-methylpyridine-2-carboxylate is not well understood. However, it is believed to act as a proton donor, which means that it can donate protons to other molecules, thus allowing them to react. It is also believed to act as a Lewis acid, which means that it can accept electrons from other molecules, thus allowing them to react.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 4-chloro-6-methylpyridine-2-carboxylate are not well understood. However, it has been shown to have antifungal and antibacterial properties, and it has been used in the treatment of various infections. In addition, it has been shown to have anti-inflammatory and analgesic properties, and it has been used in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using sodium 4-chloro-6-methylpyridine-2-carboxylate in lab experiments is that it is relatively inexpensive and widely available. In addition, it is easy to synthesize and has a wide range of applications. However, one of the major limitations of using sodium 4-chloro-6-methylpyridine-2-carboxylate in lab experiments is that it is not as stable as other compounds and can be easily degraded.

Future Directions

There are a number of potential future directions for the use of sodium 4-chloro-6-methylpyridine-2-carboxylate in scientific research. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts, the development of new pharmaceuticals, and the development of new materials. In addition, there is potential for the use of sodium 4-chloro-6-methylpyridine-2-carboxylate in the study of the mechanism of action of drugs and in the study of the biochemical and physiological effects of drugs. Finally, there is potential for the use of sodium 4-chloro-6-methylpyridine-2-carboxylate in the development of new treatments for various diseases and conditions.

Synthesis Methods

Sodium 4-chloro-6-methylpyridine-2-carboxylate is synthesized through a two-step process. The first step involves the reaction of 4-chloro-6-methylpyridine-2-carboxylic acid with aqueous sodium hydroxide to form the sodium salt of 4-chloro-6-methylpyridine-2-carboxylate. The second step involves the reaction of the sodium salt with aqueous sodium hydroxide to form the sodium 4-chloro-6-methylpyridine-2-carboxylate. The overall reaction is shown below:
4-Chloro-6-methylpyridine-2-carboxylic acid + NaOH → Sodium 4-chloro-6-methylpyridine-2-carboxylate + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 4-chloro-6-methylpyridine-2-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-chloro-6-methylpyridine-2-carboxylic acid", "Sodium hydroxide", "Methanol", "Chlorine gas" ], "Reaction": [ "The first step involves the reaction of 4-chloro-6-methylpyridine-2-carboxylic acid with sodium hydroxide in methanol to form the corresponding sodium salt.", "Next, the sodium salt is reacted with chlorine gas to introduce a chlorine atom at the 4-position of the pyridine ring.", "The resulting 4-chloro-6-methylpyridine-2-carboxylic acid is then converted to the corresponding ester using methanol and sulfuric acid.", "Finally, the ester is hydrolyzed using sodium hydroxide to yield the desired product, sodium 4-chloro-6-methylpyridine-2-carboxylate." ] }

CAS RN

2763780-59-0

Product Name

sodium 4-chloro-6-methylpyridine-2-carboxylate

Molecular Formula

C7H5ClNNaO2

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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